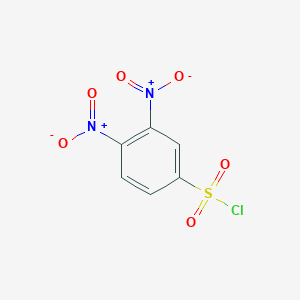

3,4-Dinitrobenzenesulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100367-66-6 |

|---|---|

Molecular Formula |

C6H3ClN2O6S |

Molecular Weight |

266.62 g/mol |

IUPAC Name |

3,4-dinitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClN2O6S/c7-16(14,15)4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H |

InChI Key |

CFCJOWCTJBGWMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

Benzenesulfonoyl chloride, 3,4-dinitro- |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Dinitrobenzenesulfonyl Chlorides

General Synthetic Routes to Arylsulfonyl Chlorides

The preparation of arylsulfonyl chlorides is a cornerstone of organic synthesis, providing key intermediates for sulfonamides and other sulfur-containing compounds. chemicalbook.com Several primary methods are widely employed:

Electrophilic Aromatic Substitution (EAS): The most direct route involves the reaction of an aromatic compound with excess chlorosulfonic acid. prepchem.com This method is efficient for many arenes but can be challenging for substrates that are deactivated by electron-withdrawing groups, as is the case with dinitrobenzenes. prepchem.com

Oxidative Chlorination: This approach utilizes organosulfur compounds, such as thiols or disulfides, which are oxidized in the presence of a chlorine source. chemicalbook.comprepchem.com For instance, aryl thiols can be converted to the corresponding sulfonyl chlorides using reagents like aqueous sodium hypochlorite, which avoids the need for gaseous chlorine. prepchem.com The oxidative chlorination of dinitrophenyl disulfides is a common strategy to access dinitrobenzenesulfonyl chlorides. chemicalbook.comchemicalbook.com

Sandmeyer-type Reaction: This versatile method starts with an aniline (B41778) (an aromatic amine). The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper salt catalyst. sigmaaldrich.comorgsyn.org This approach is particularly useful for introducing the sulfonyl chloride group onto electron-deficient rings or when specific regiochemistry is required. sigmaaldrich.comorgsyn.org Modern variations of this reaction may use stable sulfur dioxide surrogates. orgsyn.org

Reported Synthetic Approaches for Dinitrobenzenesulfonyl Chloride Isomers

The choice of starting materials is dictated by the chosen synthetic pathway.

For the Sandmeyer-type Reaction: The key precursor is 3,4-dinitroaniline (B181568) . chemicalbook.comnih.gov The reagents required for this multi-step process include:

An acid (e.g., concentrated hydrochloric acid, acetic acid) and sodium nitrite (B80452) to generate the diazonium salt from the aniline. orgsyn.orgorgsyn.org

Sulfur dioxide (or a surrogate like DABSO) and a copper catalyst, typically cuprous chloride (CuCl) , to convert the diazonium salt to the sulfonyl chloride. sigmaaldrich.comorgsyn.org

For Oxidative Chlorination: The precursor would be di-(3,4-dinitrophenyl) disulfide . This disulfide itself can be synthesized from 4-chloro-1,2-dinitrobenzene . nih.gov The key reagents for the conversion of the disulfide to the sulfonyl chloride are:

A strong oxidizing agent and a chloride source. A mixture of concentrated nitric acid and hydrochloric acid can be used for the oxidative chlorination of dinitrophenyl disulfides. wikipedia.orggoogle.com Alternatively, gaseous chlorine (Cl₂) in a suitable solvent system is employed. google.com

The following table summarizes the key precursors and reagents for analogous syntheses.

| Target Compound Isomer | Synthetic Route | Precursor(s) | Key Reagents |

| p-Nitrobenzenesulfonyl chloride | Oxidative Chlorination | di-para-nitrophenyl disulfide | Nitric acid, Hydrochloric acid google.com |

| o-Nitrobenzenesulfonyl chloride | Oxidative Chlorination | di-o-nitrophenyl disulfide | Chlorine (Cl₂), Nitric acid, Hydrochloric acid wikipedia.org |

| 2,4-Dinitrobenzenesulfonyl chloride | Oxidative Chlorination | bis(2,4-dinitrophenyl) disulfide | Chlorine (Cl₂) chemicalbook.com |

| m-Trifluoromethylbenzenesulfonyl chloride | Sandmeyer Reaction | m-aminobenzotrifluoride | Sodium nitrite, HCl, Acetic acid, Sulfur dioxide, Cuprous chloride orgsyn.org |

| 1-Chloro-2,6-dinitrobenzene | Sandmeyer Reaction | 2,6-dinitroaniline | Sodium nitrite, Sulfuric acid, Acetic acid, Cuprous chloride, HCl orgsyn.org |

Optimizing reaction conditions is crucial for achieving high yields and purity.

Sandmeyer-type Reaction:

Diazotization: This step is typically performed at low temperatures, often between -10°C and 0°C, to ensure the stability of the diazonium salt. orgsyn.orgorgsyn.org The aniline is dissolved in a mixture of acids, such as hydrochloric and acetic acid, before the dropwise addition of an aqueous sodium nitrite solution. orgsyn.org

Sulfonylation: The solution of the diazonium salt is then added to a pre-prepared, cooled solution of sulfur dioxide in a solvent like acetic acid, containing the cuprous chloride catalyst. orgsyn.org The temperature must be controlled, as the reaction can be exothermic. orgsyn.org

Oxidative Chlorination:

For the synthesis of p-nitrobenzenesulfonyl chloride from its disulfide, the reaction is carried out by heating with a mixture of nitric and hydrochloric acids at temperatures between 50°C and 65°C. google.com

The synthesis of o-nitrobenzenesulfonyl chloride involves passing chlorine gas through a heated mixture (around 70°C) of the disulfide in concentrated hydrochloric and nitric acids. wikipedia.org

For p-nitrobenzenesulfonyl chloride, a method using chlorine gas and thionyl chloride (SOCl₂) has also been patented, with temperatures maintained between 55-60°C for the chlorination step and 30-40°C for the subsequent reaction with thionyl chloride. google.com

The table below outlines typical reaction conditions for related syntheses.

| Reaction | Key Parameters |

| Diazotization | Temperature: -10°C to -5°C; Solvent: HCl/Acetic Acid mixture orgsyn.org |

| Sulfonylation (Sandmeyer) | Temperature: Kept below 30°C; Catalyst: Cuprous Chloride orgsyn.org |

| Oxidative Chlorination (HNO₃/HCl) | Temperature: 50-65°C; Solvent: Aromatic hydrocarbon (e.g., benzene) google.com |

| Oxidative Chlorination (Cl₂) | Temperature: ~70°C; Solvent: Concentrated HCl/HNO₃ mixture wikipedia.org |

Isolating the dinitrobenzenesulfonyl chloride from the reaction mixture is a critical final step.

Precipitation and Filtration: A common method involves pouring the reaction mixture into ice-water. orgsyn.org This causes the water-insoluble sulfonyl chloride to precipitate out as a solid. The solid product is then collected by suction filtration and washed with cold water to remove residual acids and other water-soluble impurities. orgsyn.org

Solvent Extraction: If the product separates as an oil, it can be extracted from the aqueous mixture using a suitable organic solvent like ether or dichloromethane. orgsyn.org The organic extracts are then combined, washed, dried, and the solvent is removed under vacuum.

Crystallization: For further purification, the crude product can be recrystallized. wikipedia.org A typical procedure for a related isomer involves dissolving the crude chloride in warm glacial acetic acid, filtering the solution, and then chilling it to induce crystallization. The crystals are then triturated with cold water, collected by filtration, and dried. wikipedia.org Another method uses crystallization from benzene (B151609) or a benzene/petroleum ether mixture. acs.org

Derivatization Strategies Utilizing the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, making it an excellent anchor for derivatization. It readily reacts with a wide range of nucleophiles.

Sulfonamide Formation: The most common derivatization is the reaction with primary or secondary amines to form stable sulfonamides. sigmaaldrich.com This reaction is fundamental in medicinal chemistry and is often performed in the presence of a base like diisopropylethylamine (DIPEA) or pyridine (B92270) to neutralize the HCl byproduct. sigmaaldrich.com 2,4-Dinitrobenzenesulfonyl chloride, for example, is used as a protecting group for primary amines. nih.gov

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This reaction is also typically carried out in the presence of a base.

Sulfinamide Formation: Sulfonyl chlorides can be reduced in situ and reacted with amines to form sulfinamides, which are themselves valuable synthetic intermediates.

Analytical Derivatization: Related compounds like 3,5-dinitrobenzoyl chloride are used as derivatizing agents to improve the detection of analytes such as biogenic amines in liquid chromatography (HPLC). The highly conjugated dinitrophenyl group acts as a strong chromophore, enhancing UV detection. It is plausible that 3,4-dinitrobenzenesulfonyl chloride could be used in a similar capacity.

Mechanistic Investigations into the Reactivity of Dinitrobenzenesulfonyl Chlorides

Electrochemical Reduction Studies of Nitro-Substituted Benzenesulfonyl Chlorides

Electrochemical investigations into a series of nitro-substituted benzenesulfonyl chlorides have shown that the mechanism of the initial electron transfer is highly dependent on the position of the nitro group(s) on the phenyl ring. cdnsciencepub.comresearchgate.net These studies, which typically employ techniques like cyclic voltammetry, provide critical insights into the reaction pathways, including the cleavage of the sulfur-chlorine bond upon reduction. cdnsciencepub.com The behavior of isomers such as 2-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, and 2,4-dinitrobenzenesulfonyl chloride serves as a foundation for understanding the reactivity of the 3,4-dinitro derivative. cdnsciencepub.comscholaris.ca

Electron Transfer Mechanisms: Stepwise vs. Concerted Dissociative Pathways

The reduction of benzenesulfonyl chlorides can proceed through two primary electron transfer mechanisms: a stepwise pathway or a concerted dissociative pathway. cdnsciencepub.comresearchgate.net

Stepwise Mechanism: In this pathway, the electron transfer and the cleavage of the S–Cl bond are distinct, sequential events. The initial electron uptake results in the formation of a radical anion intermediate, which then undergoes dissociation in a subsequent step. researchgate.net This mechanism is observed for 3-nitrobenzenesulfonyl chloride. cdnsciencepub.comresearchgate.net The lack of direct conjugation between the nitro group at the meta-position and the sulfonyl chloride group prevents sufficient stabilization required for a concerted process. cdnsciencepub.com

Concerted Dissociative Mechanism: In this pathway, the electron transfer and the S–Cl bond cleavage occur simultaneously. cdnsciencepub.comresearchgate.net This process is often described as a "sticky" dissociative mechanism because even though the bond breaks concertedly, the resulting fragments—the arylsulfinyl radical and the chloride anion—exhibit strong interactions and remain as a radical/ion pair for a brief period. cdnsciencepub.comresearchgate.net This mechanism is characteristic of isomers where the nitro group is in the ortho or para position, such as 2-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, and 2,4-dinitrobenzenesulfonyl chloride. cdnsciencepub.comresearchgate.net

For 3,4-Dinitrobenzenesulfonyl chloride , the presence of a nitro group at the 4-position (para) is expected to dominate the reaction pathway. This configuration allows for significant overlap between the phenyl ring's π* orbital and the S–Cl σ* orbital, which facilitates the simultaneous bond cleavage upon electron transfer. cdnsciencepub.comresearchgate.net Therefore, it is predicted that this compound undergoes a concerted dissociative electron transfer.

Formation and Characterization of Reactive Intermediates

The nature of the electron transfer mechanism directly dictates the types of reactive intermediates that are formed and can be observed.

The formation of a relatively stable radical anion as a distinct intermediate is the hallmark of the stepwise mechanism. researchgate.net In the case of 3-nitrobenzenesulfonyl chloride, the reduction leads to a radical anion that can be detected electrochemically before it decomposes. cdnsciencepub.com

Conversely, in the concerted mechanism followed by the ortho and para-substituted isomers, a stable radical anion does not form as an intermediate. cdnsciencepub.com The electron transfer directly leads to bond cleavage. For This compound , which is predicted to follow a concerted pathway, a stable radical anion intermediate is not expected. The initial reduction product would be a transient, rapidly dissociating species.

Regardless of the pathway, the dissociation of the reduced benzenesulfonyl chloride yields an arylsulfinyl radical and a chloride anion. cdnsciencepub.com In the concerted "sticky" dissociative pathway, these two species are formed together as a tightly associated radical/ion pair. researchgate.net The stability of the resulting arylsulfinyl radical is a key factor. For isomers with ortho or para nitro groups, the radical is stabilized through resonance, which facilitates the concerted dissociation. researchgate.net

For This compound , the reduction would produce the 3,4-dinitrophenylsulfinyl radical and a chloride anion. The presence of the para-nitro group would provide resonance stabilization to the sulfinyl radical, a factor that supports the predicted concerted mechanism. researchgate.net

Influence of Nitro Substituent Position on Electron Transfer and Reaction Pathways

The position of the nitro substituent is the critical determinant of the electrochemical reduction pathway. cdnsciencepub.comresearchgate.net The key distinction arises from the degree of electronic communication between the nitro group and the sulfonyl chloride functional group.

Ortho and Para Positions: A nitro group at the ortho or para position can effectively delocalize the incoming electron through resonance. This extended conjugation lowers the energy of the transition state for the concerted S–Cl bond cleavage. researchgate.net This is why 2-nitro, 4-nitro, and 2,4-dinitro isomers all favor the concerted mechanism. cdnsciencepub.comresearchgate.net

Meta Position: A nitro group at the meta position cannot engage in direct resonance with the sulfonyl chloride group. The electronic effect is primarily inductive. This is insufficient to facilitate a concerted cleavage, leading to the stepwise formation of a radical anion intermediate. cdnsciencepub.com

In This compound , the molecule contains both a meta (position 3) and a para (position 4) nitro group. The powerful resonance effect of the para-nitro group is the dominant influence, overriding the effect of the meta-nitro group and steering the reaction through a concerted dissociative pathway. cdnsciencepub.comresearchgate.net

Autocatalytic Mechanisms Involving Diaryl Disulfones

An interesting feature observed in the reduction of some nitrobenzenesulfonyl chlorides is an autocatalytic mechanism. cdnsciencepub.comresearchgate.net This occurs when the arylsulfinyl radicals produced during the reduction dimerize to form a diaryl disulfone. This disulfone is often easier to reduce than the original sulfonyl chloride. researchgate.net The reduction of the disulfone can then participate in the reduction of the starting material, creating a catalytic cycle that depends on the substrate concentration and the scan rate in cyclic voltammetry experiments. cdnsciencepub.com

This autocatalysis is observed for 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride. researchgate.net However, it does not occur with 2-nitrobenzenesulfonyl chloride or 2,4-dinitrobenzenesulfonyl chloride. The steric hindrance from the nitro group at the ortho position (position 2) prevents the necessary dimerization of the sulfinyl radicals to form the disulfone. researchgate.netscholaris.ca

For This compound , there is no substituent at the sterically hindering ortho positions (2 or 6). Its structure is analogous to the 4-nitro isomer in this respect. Therefore, it is plausible that the 3,4-dinitrophenylsulfinyl radicals could dimerize to form the corresponding diaryl disulfone, potentially leading to an autocatalytic reduction mechanism. researchgate.net

Data Tables

The following table summarizes the electrochemical data for various nitro-substituted benzenesulfonyl chlorides in acetonitrile, which provides context for the predicted behavior of the 3,4-dinitro isomer.

Table 1: Electrochemical Data for Nitro-Substituted Benzenesulfonyl Chlorides

| Compound | Ep (V vs. Fc/Fc+) | α (Transfer Coefficient) | Mechanism | Autocatalysis |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | -0.630 | 0.39 | Concerted | No |

| 3-Nitrobenzenesulfonyl chloride | -0.735 | 0.50 | Stepwise | Yes |

| 4-Nitrobenzenesulfonyl chloride | -0.615 | 0.38 | Concerted | Yes |

| 2,4-Dinitrobenzenesulfonyl chloride | -0.425 | 0.44 | Concerted | No |

Data sourced from studies by Saley, Hamed, and Houmam. cdnsciencepub.comscholaris.ca

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzenesulfonyl chloride |

| 3-Nitrobenzenesulfonyl chloride |

| 4-Nitrobenzenesulfonyl chloride |

| 2,4-Dinitrobenzenesulfonyl chloride |

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The reactivity of this compound is dominated by nucleophilic substitution reactions at the electron-deficient sulfur atom of the sulfonyl chloride group. The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring significantly enhances the electrophilicity of the sulfonyl sulfur. This makes it highly susceptible to attack by a wide range of nucleophiles. nih.govyoutube.com These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism or a stepwise addition-elimination (SAN) pathway. nih.govnih.govresearchgate.net In both mechanisms, the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. libretexts.org

Kinetic studies of arenesulfonyl chlorides provide critical insights into their reaction mechanisms. The reactions are typically second-order, with the rate dependent on the concentrations of both the sulfonyl chloride and the nucleophile, which is characteristic of a bimolecular process. libretexts.org For the chloride-chloride isotopic exchange reaction in various arenesulfonyl chlorides, a Hammett plot yields a positive ρ-value of +2.02. nih.govnih.gov This positive value indicates that electron-withdrawing substituents, such as the nitro groups in this compound, accelerate the reaction. nih.gov The substituents achieve this by stabilizing the developing negative charge on the sulfur atom in the transition state. nih.govnih.gov

The solvolysis of arenesulfonyl chlorides, where the solvent acts as the nucleophile, has been extensively studied to determine thermodynamic activation parameters. For instance, the hydrolysis of 4-nitrobenzenesulfonyl chloride, a related compound, proceeds significantly faster than that of unsubstituted benzenesulfonyl chloride. researchgate.netcdnsciencepub.com This heightened reactivity is attributed to the stabilization provided by the nitro group. While specific kinetic data for the 3,4-dinitro isomer is not detailed in the provided results, the principles established for other nitro-substituted arenesulfonyl chlorides are directly applicable. Hydrolysis of these compounds is proposed to occur via two pathways: a standard SAN mechanism involving a pentacoordinate sulfur intermediate and another pathway involving an anionic intermediate, with the latter's contribution increasing with the electron-withdrawing power of the substituents. researchgate.net

Table 1: Kinetic Parameters for Nucleophilic Substitution of Arenesulfonyl Chlorides

| Substrate | Reaction | Kinetic Parameter | Value | Source |

| Substituted Arenesulfonyl Chlorides | Isotopic Chloride Exchange | Hammett ρ-value | +2.02 | nih.govnih.gov |

| 4-Nitrobenzenesulfonyl Chloride | Solvolysis in H₂O at 5.02 °C | Rate Constant (k x 10³) | 0.449 s⁻¹ | cdnsciencepub.com |

| Benzenesulfonyl Chloride | Solvolysis in H₂O at 14.86 °C | Rate Constant (k x 10³) | 0.177 s⁻¹ | cdnsciencepub.com |

| Methanesulfonyl Chloride | Hydrolysis at 20 °C | Kinetic Solvent Isotope Effect (kH₂O/kD₂O) | 1.568 | beilstein-journals.orgnih.gov |

| Benzenesulfonyl Chloride | Hydrolysis at 20 °C | Kinetic Solvent Isotope Effect (kH₂O/kD₂O) | 1.564 | beilstein-journals.orgnih.gov |

This table presents representative kinetic data for arenesulfonyl chlorides to illustrate the principles of their reactivity. Data for the specific 3,4-dinitro isomer may vary.

This compound exhibits reactivity towards a diverse array of nucleophiles, a property stemming from the highly electrophilic nature of its sulfonyl center. Common nucleophiles include amines, alcohols, and water. The reaction with primary or secondary amines, known as sulfonamide formation, is a cornerstone reaction used in organic synthesis and medicinal chemistry. libretexts.org

A particularly significant class of reactions involves soft nucleophiles, especially biothiols. nih.govchemistrysteps.com Biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) are potent nucleophiles due to the high polarizability and reactivity of the sulfur atom. chemistrysteps.commdpi.com this compound and its 2,4-dinitro isomer are frequently employed as reagents that react selectively with the sulfhydryl group of biothiols. nih.govnih.gov This reaction is a nucleophilic substitution where the thiol sulfur attacks the sulfonyl sulfur, displacing the chloride and forming a stable thiosulfonate ester linkage. youtube.com

This specific reactivity has been harnessed to develop fluorescent probes for detecting biothiols. In a common design strategy, a fluorophore is "caged" by attaching a dinitrobenzenesulfonyl group to a hydroxyl or amino functional group, which quenches its fluorescence. nih.govnih.gov The highly reactive sulfhydryl group of a biothiol can cleave this bond, releasing the fluorophore and restoring its fluorescence. nih.gov The reaction with glutathione (GSH), for example, involves the nucleophilic attack from its cysteine residue's thiol group. frontiersin.org

Table 2: Reactivity of Dinitrobenzenesulfonyl Chloride with Various Nucleophiles

| Nucleophile Class | Specific Example | Product Type | Significance | Source(s) |

| Amines | Primary/Secondary Amines | Sulfonamide | Synthesis of antibacterial drugs and protecting groups. | libretexts.orgsigmaaldrich.com |

| Alcohols | Methanol, Ethanol | Sulfonate Ester | Formation of potent alkylating agents and intermediates. | libretexts.orgyoutube.com |

| Water | H₂O | Sulfonic Acid | Hydrolysis, a common solvolysis reaction. | researchgate.netcdnsciencepub.com |

| Biothiols | Glutathione (GSH), Cysteine (Cys) | Thiosulfonate Ester | Used in fluorescent probes for biothiol detection. | mdpi.comnih.govnih.gov |

| Halide Ions | Chloride (³⁶Cl⁻) | Sulfonyl Chloride | Isotopic exchange studies to probe reaction mechanisms. | nih.govnih.gov |

The mechanisms governing the cleavage of bonds involving the dinitrobenzenesulfonyl (DNBS) moiety are crucial for its application as a protecting group or in chemical probes. Two key processes are the hydrolysis of the sulfonate esters formed from its reaction with alcohols, and the displacement of the entire DNBS group from a molecule it has been attached to.

The hydrolysis of sulfonate esters is essentially the reverse of their formation, involving the nucleophilic attack of water on the electrophilic sulfur atom. youtube.comenovatia.com Similar to the hydrolysis of the parent sulfonyl chloride, this process is facilitated by the electron-withdrawing nitro groups, which stabilize the transition state. The reaction can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination (SAN) pathway involving a pentacoordinate sulfur intermediate. researchgate.netcdnsciencepub.com The strong electron-withdrawing nature of the dinitrophenyl ring makes the SAN pathway particularly favorable. researchgate.net

Displacement of the DNBS group is a key step in its use as a "safety-catch" or cleavable linker. nih.govnih.gov The DNBS group, when attached to an atom like oxygen or nitrogen, renders that bond susceptible to cleavage by a potent nucleophile. Biothiols are particularly effective at this displacement. nih.govnih.gov The mechanism involves the nucleophilic attack of the thiol on the atom to which the DNBS group is bonded (e.g., the oxygen of a phenol), rather than on the sulfonyl sulfur. The dinitrobenzenesulfonate anion is an excellent leaving group, facilitating this cleavage. This targeted displacement allows for the controlled release of molecules in specific biological environments where thiols like glutathione are abundant. nih.govnih.gov

Applications in Advanced Organic Synthesis and Functional Materials

Role as Protecting Groups for Amines

In multi-step organic synthesis, particularly in peptide synthesis, the temporary protection of amine groups is crucial to prevent unwanted side reactions. The dinitrobenzenesulfonyl group is an effective protecting group for primary amines. wikidot.comyoutube.com Sulfonyl chlorides, in general, are used to convert amines into sulfonamides, which effectively "tames" the basicity and nucleophilicity of the amine's nitrogen by delocalizing its lone pair of electrons across the sulfonyl group's oxygen atoms. youtube.com

The reaction involves treating the primary amine with 3,4-dinitrobenzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270), to form a stable dinitrobenzenesulfonamide. youtube.comyoutube.com The sulfonamides formed are significantly more stable than amides and carbamates. youtube.com This stability makes the protecting group robust under various reaction conditions. wikidot.com

Deprotection, or the removal of the sulfonyl group to regenerate the free amine, can be achieved under specific conditions. youtube.com Common methods include using strong aqueous acid with heat or dissolving metal reduction, such as lithium metal in liquid ammonia. youtube.com The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. youtube.com The use of electron-poor aromatic systems, such as those with nitro groups, can allow for cleavage under gentler nucleophilic or reducing conditions. wikidot.com

| Feature | Description |

| Protecting Group | 3,4-Dinitrobenzenesulfonyl |

| Functional Group Protected | Primary Amine (-NH₂) |

| Protected Form | Sulfonamide (-NH-SO₂-Ar) |

| Installation Reagent | This compound |

| Installation Conditions | Presence of a base (e.g., pyridine) |

| Stability | Stable to a broad range of reaction conditions, including basic and mild acidic treatments. wikidot.comtcichemicals.com |

| Deprotection Conditions | Strong acid and heat; dissolving metal reduction (e.g., Li/NH₃). youtube.com |

Synthesis of Sulfonamide-Based Compounds

The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing sulfonamides. nih.gov This reaction is a type of nucleophilic acyl-type substitution occurring at the sulfur atom. youtube.com The amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride, which is a good leaving group. youtube.com The process is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. youtube.com This method is broadly applicable for creating a wide array of sulfonamide structures, which are significant scaffolds in medicinal chemistry. nih.govprinceton.edu

Molecular hybridization is a strategy in medicinal chemistry that combines two or more pharmacophores into a single molecule to create a new compound with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.govnih.gov this compound is a valuable reagent in this approach for synthesizing novel sulfonamide-based hybrid molecules.

A notable example is the synthesis of a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. acs.org In this research, 2,4-dinitrobenzenesulfonyl chloride was reacted with various amine-containing linkers attached to a benzhydrylpiperazine moiety to produce novel hybrid compounds in good to excellent yields. acs.org These hybrids were investigated for their biological activities, particularly as potential antituberculosis (anti-TB) agents. acs.org

Several of the synthesized hybrids demonstrated significant growth inhibition against the Mycobacterium tuberculosis H37Rv strain. acs.org Importantly, these compounds exhibited low cytotoxicity, leading to high selectivity index (SI) values (>30), which indicates a favorable profile for potential drug development. acs.org The 2,4-dinitrobenzenesulfonamide (B1250028) portion of the hybrids was identified as a promising scaffold for designing future anti-TB therapies. acs.org

| Hybrid Compound Class | Synthetic Precursor | Biological Target/Activity | Key Finding |

| Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | 2,4-Dinitrobenzenesulfonyl chloride | Mycobacterium tuberculosis | Excellent anti-TB activity with low cytotoxicity and high selectivity. acs.org |

Preparation of Sulfonate Esters and their Applications

Alcohols can be "activated" by converting their hydroxyl (-OH) group, a poor leaving group, into a sulfonate ester, which is an excellent leaving group. youtube.comyoutube.com This transformation is achieved by reacting the alcohol with a sulfonyl chloride, such as this compound, in the presence of a base like pyridine. youtube.com The reaction proceeds with retention of the stereochemical configuration at the alcohol's carbon atom because the C-O bond is not broken during the process. youtube.com

Once formed, the sulfonate ester can readily undergo substitution or elimination reactions. youtube.com This two-step sequence allows for transformations that are not possible with the alcohol directly, especially under neutral or basic conditions.

An application of this chemistry is the synthesis of fluorogenic probes. For example, 4-methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS) was synthesized in a one-step reaction between 4-methylumbelliferone (B1674119) (an alcohol-containing compound) and 2,4-dinitrobenzenesulfonyl chloride. researchgate.net The resulting sulfonate ester, 4-MUDNBS, is non-fluorescent. However, in the presence of certain analytes like captopril (B1668294), the 2,4-dinitrobenzenesulfonyl group is cleaved, releasing the highly fluorescent 4-methylumbelliferone. This leads to a dramatic increase in fluorescence, allowing for sensitive detection of the analyte. researchgate.net

| Reactant 1 (Alcohol) | Reactant 2 (Sulfonyl Chloride) | Product | Application |

| 4-Methylumbelliferone | 2,4-Dinitrobenzenesulfonyl chloride | 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS) | Highly sensitive fluorogenic probe for captopril detection. researchgate.net |

Construction of Supramolecular Structures

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Dendrimers are a class of perfectly branched, tree-like macromolecules that are key components in this field. nih.govyoutube.com Their well-defined, three-dimensional architecture with internal cavities and a high density of surface functional groups makes them ideal for applications in host-guest chemistry, drug delivery, and as nanodevices. nih.govyoutube.com

Sulfonyl chlorides, including dinitro-substituted variants, are important building blocks in the synthesis of certain types of dendrimers, particularly sulfonimide-based dendrimers (SBDs). nih.gov These reagents are used in the step-wise construction of the dendritic structure. Two primary strategies are employed for dendrimer synthesis:

Divergent Synthesis : This method starts from a central core molecule and builds the dendrimer outwards, generation by generation. nih.gov In the context of SBDs, arylsulfonyl chlorides can be used to functionalize the terminal amine groups of a core (like a polypropylene (B1209903) amine dendrimer) in a process called N-sulfonylation. nih.gov This repetitive sequence of sulfonylation and activation of new terminal groups allows the dendrimer to grow. The wide availability of commercial sulfonyl chlorides makes this an accessible method. nih.gov

Convergent Synthesis : This approach builds the dendrimer from the outside-in. youtube.com Branched fragments, called dendrons, are synthesized first and then attached to a central core in the final step. youtube.com Researchers have developed methods to synthesize new branched arylsulfonyl chlorides that can serve as the key reagents for the convergent synthesis of SBDs. nih.gov For instance, a synthesis can start with a molecule where reactive nitro groups are substituted, and a remaining nitro group is later reduced to an amine, which can then be converted into a sulfonyl chloride, forming a reactive dendron. nih.gov

| Synthesis Strategy | Description | Role of Sulfonyl Chloride |

| Divergent | Synthesis proceeds from a central core outwards, adding successive layers or "generations". nih.gov | Used as a reagent for the N-sulfonylation of terminal amine groups in each growth step. nih.gov |

| Convergent | Synthesis begins from what will be the surface of the dendrimer, creating branches (dendrons) that are then attached to a central core. youtube.com | Used to create branched arylsulfonyl chloride precursors (dendrons) that are the building blocks for the final structure. nih.gov |

Reagent in Functional Group Transformations

This compound is a key reagent for several important functional group transformations beyond its primary use in creating sulfonamides and sulfonate esters. Sulfonyl chlorides as a class are powerful and versatile intermediates in organic synthesis. magtech.com.cn They can act as sources for various reactive species, enabling reactions such as sulfonylation, arylation, and others with a range of unsaturated compounds like alkenes and alkynes. magtech.com.cn

The reaction of this compound with an amine to form a sulfonamide is a transformation from an amino group to an amide-like group with different chemical properties. youtube.com Similarly, its reaction with an alcohol transforms a hydroxyl group into a highly effective sulfonate leaving group, facilitating subsequent substitution and elimination reactions. youtube.com These fundamental transformations are cornerstones of modern synthetic strategy, allowing chemists to manipulate molecular structures with precision.

Conversion of Primary Alcohols to Thiols

The conversion of primary alcohols into thiols is a fundamental transformation in organic synthesis. While direct conversion is challenging, a common and effective strategy involves a two-step process: converting the alcohol's hydroxyl group into a good leaving group, followed by displacement with a sulfur nucleophile. chemistrysteps.comlibretexts.org

Although specific literature detailing the use of this compound for this exact purpose is not prevalent, its chemical properties support its use in the first step of this sequence. The process is analogous to the well-established use of other sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride). libretexts.org

The proposed synthetic route would be as follows:

Activation of the Alcohol : The primary alcohol is reacted with this compound in the presence of a base (e.g., pyridine or triethylamine). This reaction forms a 3,4-dinitrobenzenesulfonate ester. The sulfonate ester is an excellent leaving group, far superior to the original hydroxyl group.

Nucleophilic Substitution : The activated sulfonate ester is then treated with a source of nucleophilic sulfur. Common reagents for this step include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. chemistrysteps.com The sulfur nucleophile attacks the primary carbon, displacing the 3,4-dinitrobenzenesulfonate group to yield the desired primary thiol.

This method allows the transformation to occur under relatively mild conditions, avoiding the harsh reagents often associated with other conversion methods.

Reactions with Heterocyclic Systems, e.g., Pyrazole (B372694) Rings

This compound can react with nitrogen-containing heterocyclic systems that possess a reactive N-H bond, such as pyrazoles. The reaction involves the sulfonylation of the pyrazole nitrogen. For instance, in the presence of a base, the proton of the pyrazole's N-H group is abstracted, and the resulting pyrazolide anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a stable N-sulfonylated pyrazole derivative.

The synthesis of various pyrazole-4-sulfonamide derivatives has been documented, starting with the sulfonylation of the pyrazole ring itself using agents like chlorosulfonic acid to generate a pyrazole sulfonyl chloride intermediate. nih.gov This intermediate is then reacted with various amines to produce the final sulfonamides. nih.gov While this illustrates the general reactivity pattern, the direct reaction of a pre-formed aryl sulfonyl chloride like this compound with a simple pyrazole provides a direct route to N-aryl-sulfonylated pyrazoles. The existence and synthesis of related structures, such as 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride, further highlight the established chemistry between pyrazole rings and dinitro-substituted sulfonyl chloride moieties. nih.gov

Design and Synthesis of Chromogenic and Fluorescent Probes

A significant application of the dinitrobenzenesulfonyl group, including the 3,4-dinitro isomer, is in the development of "turn-on" chromogenic and fluorescent probes for detecting biologically and environmentally important analytes. nih.govrsc.org The strongly electron-deficient dinitrophenylsulfonyl moiety serves as both an effective fluorescence quencher and a highly specific reaction site for certain nucleophiles. rsc.org

Probes for Selective Detection of Specific Analytes (e.g., Biothiols, Sulfide)

The dinitrobenzenesulfonyl group has been successfully incorporated into probes for the selective detection of biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH)—as well as hydrogen sulfide (B99878) (H₂S). nih.govmdpi.comrsc.org These sulfur-containing species play critical roles in physiological and pathological processes.

The general design of these probes involves covalently attaching the this compound to a fluorophore that has a reactive hydroxyl or amino group. For example, a fluorescent dye with a phenolic hydroxyl group can be reacted with the sulfonyl chloride in the presence of a base to form a sulfonate ester. mdpi.comnih.gov In this "caged" form, the probe is typically colorless and non-fluorescent.

Upon introduction of a biothiol or sulfide, the nucleophilic sulfur atom attacks the electron-deficient aromatic ring or the sulfur center of the dinitrobenzenesulfonyl group. This triggers a rapid and irreversible nucleophilic aromatic substitution or cleavage reaction that releases the original, highly fluorescent dye. rsc.orgnih.gov This reaction-based sensing mechanism provides high selectivity, as many other biological nucleophiles, such as other amino acids, are not reactive enough to cleave the sulfonate ester under physiological conditions. mdpi.com Researchers have developed probes based on various fluorophore scaffolds, including curcuminoid, benzoxazinone, and others, that show significant fluorescence enhancement upon detecting biothiols with low detection limits. nih.govmdpi.com

Mechanistic Basis of "Turn-On" Fluorescence Response in Probes

The "turn-on" characteristic of fluorescent probes based on dinitrobenzenesulfonyl chloride is primarily governed by two interconnected photophysical and chemical mechanisms: Photoinduced Electron Transfer (PET) and the cleavage of the quenching group.

Fluorescence Quenching via PET : In the intact probe, the 3,4-dinitrobenzenesulfonyl group acts as a potent fluorescence quencher. nih.gov Due to its strong electron-withdrawing nature, it lowers the energy of its own molecular orbitals. When the attached fluorophore is excited by light, it can relax to its ground state not by emitting a photon (fluorescence) but by transferring an electron to the dinitrobenzenesulfonyl quencher. This non-radiative process is known as Photoinduced Electron Transfer (PET) and effectively "turns off" the fluorescence. nih.gov

Reaction-Triggered "Turn-On" Mechanism : The sensing event is a chemical reaction. When the target analyte, such as a biothiol, is present, its highly nucleophilic thiol group attacks the probe and cleaves the dinitrobenzenesulfonyl moiety. rsc.orgnih.gov The removal of this quenching group from the fluorophore eliminates the PET pathway. With the PET process blocked, the excited fluorophore can only return to its ground state by emitting a photon of light. This restores, or "turns on," the fluorescence, providing a clear and measurable signal that is directly proportional to the analyte concentration. nih.govmdpi.com This strategy of using a chemical reaction to trigger a fluorescence response leads to probes with high sensitivity and a large signal-to-noise ratio, making them suitable for applications like bioimaging in living cells. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of Dinitrobenzenesulfonyl Chlorides

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to approximate solutions to the Schrödinger equation for many-electron systems. nih.gov These calculations are instrumental in determining the properties of 3,4-dinitrobenzenesulfonyl chloride.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.comyoutube.com For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. youtube.com This optimized geometry is crucial as it represents the most likely structure of the molecule in nature and serves as the basis for all subsequent calculations. youtube.com

Various computational methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are employed for geometry optimization. nih.govmdpi.com The choice of method and basis set, which is a set of mathematical functions used to build the molecular orbitals, can influence the accuracy of the results. nih.gov For instance, a study on a similar compound, p-iodobenzene sulfonyl chloride, utilized both DFT (B3LYP) and HF methods with the LanL2DZ basis set to compute its molecular geometry. nih.gov

Once the geometry is optimized, the electronic structure can be determined. This provides information about the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Weight | 266.62 g/mol echemi.com |

| Exact Mass | 265.9400347 g/mol echemi.com |

| Topological Polar Surface Area | 134 Ų echemi.com |

| Complexity | 393 echemi.com |

| Rotatable Bond Count | 1 echemi.com |

This table presents computationally derived properties for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyale.edu

In the context of this compound, the LUMO is of particular interest as it indicates the sites most susceptible to nucleophilic attack. The energy of the LUMO and its spatial distribution are crucial for predicting reactivity. youtube.comyale.edu A low-energy LUMO suggests that the molecule is a good electron acceptor. yale.edu

A Singly Occupied Molecular Orbital (SOMO) becomes relevant in radical reactions, where a molecule has an unpaired electron. yale.edu

Computational studies on related sulfonyl chlorides, such as p-iodobenzene sulfonyl chloride, have shown that the HOMO-LUMO energy gap is a critical parameter that reflects the chemical activity of the molecule. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov The analysis of the LUMO can reveal which parts of the molecule are most electrophilic. wuxibiology.com

The interaction and overlap of molecular orbitals are fundamental to the formation of chemical bonds and play a crucial role in reaction mechanisms. wikipedia.orgtru.ca In the case of this compound, the overlap between the π* orbitals of the dinitrophenyl ring and the σ* antibonding orbital of the sulfur-chlorine (S-Cl) bond is of significant interest, particularly in the context of dissociative electron transfer. nih.gov

The strength of a bond is generally proportional to the extent of orbital overlap. wikipedia.org The overlap can be of different types, such as σ (sigma), π (pi), and δ (delta), depending on the symmetry of the interacting orbitals. libretexts.orglibretexts.org

In dissociative electron transfer, an electron is transferred into an antibonding orbital, leading to the cleavage of a bond. electrochem.org For aryl sulfonyl chlorides, the electron is transferred to a molecular orbital that has significant S-Cl σ* character. The extent to which this orbital is mixed with the π* system of the aromatic ring can influence the mechanism of electron transfer. nih.gov

Application of Electron Transfer Theories

Electron transfer (ET) is a fundamental process in many chemical reactions. electrochem.org Theoretical models of ET, such as Marcus theory, provide a framework for understanding the rates and mechanisms of these reactions. electrochem.org

Dissociative electron transfer (DET) is a process where electron transfer and bond cleavage can be either a stepwise or a concerted event. electrochem.org In a stepwise mechanism, an electron is first transferred to the molecule to form a radical anion, which then undergoes bond cleavage. electrochem.org In a concerted mechanism, electron transfer and bond cleavage occur simultaneously. electrochem.org

For substituted arenesulfonyl chlorides, the mechanism of reductive cleavage of the S-Cl bond has been shown to be dependent on the nature of the substituents on the phenyl ring. nih.gov For compounds with strongly electron-withdrawing groups, such as nitro groups, a "sticky" dissociative ET mechanism has been proposed. In this mechanism, a concerted ET leads to the formation of a radical/anion cluster before the final products are formed. nih.gov In contrast, compounds with less electron-withdrawing substituents tend to follow a "classical" dissociative ET where the electron transfer and bond cleavage are simultaneous. nih.gov

Quantum chemical calculations are used to rationalize these observed differences in mechanism by modeling the potential energy surfaces for both the concerted and stepwise pathways. nih.govresearchgate.net These calculations help in understanding the role of factors like the bond dissociation energy of the S-Cl bond and the stability of the resulting fragments. researchgate.net

Regioselectivity Predictions and Analysis in Nucleophilic Additions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In nucleophilic aromatic substitution (SNAr) reactions, the position of attack by a nucleophile is a key question. dalalinstitute.com Computational methods can be used to predict the regioselectivity of nucleophilic additions to this compound.

The presence of two nitro groups, which are strong electron-withdrawing groups, activates the aromatic ring towards nucleophilic attack. dalalinstitute.com The positions ortho and para to the nitro groups are particularly activated. In this compound, the nitro groups are at positions 3 and 4.

Computational models, often based on the stability of the intermediate Meisenheimer complex, can be used to predict the most likely site of nucleophilic attack. nih.gov Analysis of the LUMO can also provide insights into regioselectivity, as the regions of the molecule with the largest LUMO lobes are generally the most electrophilic and thus most susceptible to nucleophilic attack. wuxibiology.com

For example, in a study of nucleophilic substitution on 2,4-dichloro-5-methylpyrimidine, LUMO analysis was used to rationalize the observed regioselectivity. wuxibiology.com A similar approach can be applied to this compound to predict whether a nucleophile will preferentially attack at the position ortho or para to the sulfonyl chloride group, or at one of the other activated positions on the ring.

Investigation of Global Reactivity Parameters

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Although specific calculated values for this compound are not available, the table below provides a representative example of such parameters that would be determined from a computational study. The presence of two electron-withdrawing nitro groups and the sulfonyl chloride group would be expected to significantly influence these values, likely leading to a high electrophilicity index.

Table 1: Representative Global Reactivity Parameters (Illustrative Data)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -3.20 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 3.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |

| Electronegativity | χ | (I+A)/2 | 5.85 |

| Chemical Hardness | η | (I-A)/2 | 2.65 |

| Chemical Softness | S | 1/η | 0.38 |

| Electrophilicity Index | ω | χ²/2η | 6.46 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In the case of this compound, these regions would be expected around the oxygen atoms of the nitro and sulfonyl groups.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this molecule, a significant positive potential would be anticipated around the sulfur atom of the sulfonyl chloride group, due to the strong electron-withdrawing effects of the attached oxygen and chlorine atoms, as well as the nitro groups on the benzene (B151609) ring.

Green Regions: Correspond to areas of neutral or near-zero potential.

For this compound, the MEP map would clearly illustrate the electron-deficient nature of the sulfur atom, making it the primary site for nucleophilic attack, which is a key step in its characteristic reactions. The nitro groups would significantly enhance the positive potential on the benzene ring, though the sulfur center is generally the most electrophilic site in sulfonyl chlorides. The map would provide a visual representation of how the positions of the nitro groups modulate the electronic landscape of the entire molecule.

Advanced Spectroscopic Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3,4-dinitrobenzenesulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and the chemical environment of the atoms.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in a molecule. For this compound, the aromatic region is of primary interest. The molecule's structure, featuring a sulfonyl chloride group at position 1 and two nitro groups at positions 3 and 4, results in three distinct proton signals on the benzene (B151609) ring at positions 2, 5, and 6. The potent electron-withdrawing nature of the sulfonyl chloride and dinitro groups causes these protons to be significantly deshielded, shifting their signals to a lower field in the spectrum.

While a dedicated spectrum for the isolated compound is not widely published, data from its reaction products confirm the characteristic shifts of the 3,4-dinitrobenzenesulfonyl moiety. In a reaction to form a complex BODIPY derivative, the aromatic protons associated with the dinitrobenzenesulfonyl group were observed at chemical shifts of δ = 8.71 (singlet), δ = 8.55 (doublet, J = 8.4 Hz), and δ = 8.25 (doublet, J = 8.8 Hz). mdpi.com

This technique is also invaluable for reaction monitoring. By observing the disappearance of the characteristic signals of this compound and the concurrent appearance of new signals corresponding to the product, chemists can track the progress of a reaction in real time.

Table 1: Representative ¹H NMR Chemical Shifts for the 3,4-Dinitrobenzenesulfonyl Moiety This interactive table shows the typical chemical shifts for the protons on the 3,4-dinitrobenzenesulfonyl group when attached to a larger molecular structure.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.71 | Singlet (s) | N/A |

| H-5 | 8.25 | Doublet (d) | 8.8 |

| H-6 | 8.55 | Doublet (d) | 8.4 |

Data derived from a reaction product of this compound. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The carbons directly attached to the electron-withdrawing nitro (C3, C4) and sulfonyl chloride (C1) groups are expected to be significantly shifted downfield.

Two-dimensional (2D) NMR techniques are employed for a more comprehensive structural assignment by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this molecule, a COSY spectrum would show a cross-peak between the signals of the adjacent protons (H-5 and H-6), confirming their spatial proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals at positions 2, 5, and 6 to their corresponding carbon atoms (C2, C5, and C6), solidifying the assignment of the carbon spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. The sulfonyl chloride group (SO₂Cl) gives rise to two very strong and distinct stretching bands for the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ (asymmetric stretch) and 1204-1166 cm⁻¹ (symmetric stretch). The sulfur-chlorine (S-Cl) bond produces a characteristic stretching absorption at a lower frequency, generally around 375 cm⁻¹. Furthermore, the two nitro groups (NO₂) contribute their own strong, characteristic absorption bands, typically near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Table 2: Expected Characteristic FTIR Absorption Bands for this compound This interactive table outlines the key functional groups and their expected vibrational frequencies in the infrared spectrum.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1166 - 1204 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

In the context of reactions involving this compound, mass spectrometry is crucial for identifying the resulting products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental composition.

For example, HRMS has been used to verify the structure of complex molecules synthesized using this compound as a starting material. In one study, the successful synthesis of a target compound was confirmed by HRMS, which showed the mass of the protonated molecule ([M+H]⁺) to be 2548.6357. nih.gov This was in excellent agreement with the theoretical mass calculated for its expected molecular formula, which was 2548.6353. nih.gov This level of accuracy provides definitive evidence for the formation of the product and validates the proposed reaction pathway.

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are indispensable tools in the study and application of this compound, particularly in the realm of chemical probe development. These techniques allow for the real-time monitoring of chemical reactions and provide deep insights into the photophysical properties of the molecules involved. The 3,4-dinitrobenzenesulfonyl moiety is often employed as a recognition and quenching group in the design of "turn-on" fluorescent probes. Its strong electron-withdrawing nature can effectively suppress the fluorescence of a linked fluorophore through mechanisms like photo-induced electron transfer (PET). Upon selective reaction with an analyte, the sulfonyl group is cleaved, disrupting the PET process and restoring the fluorophore's emission, which provides a detectable signal.

The primary application of this compound in probe development is to create a non-fluorescent or weakly fluorescent molecule that can be activated by a specific chemical stimulus. The changes in the absorption and emission spectra upon this reaction are meticulously monitored using UV-Vis and fluorescence spectroscopy to characterize the probe's response.

A notable example involves the modification of a distyryl-substituted BODIPY dye with this compound to produce a probe responsive to glutathione (B108866) (GSH), a biologically important thiol. nih.gov In this design, the 3,4-dinitrobenzenesulfonyl group acts as a fluorescence quencher. nih.gov Upon synthesis, the attachment of this group to the BODIPY fluorophore results in observable changes in the UV-Vis absorption spectrum. Specifically, the maximum absorption wavelength (λmax) of the probe, named BODIPY 2, exhibits a redshift to 683 nm, a 10 nm shift compared to the parent BODIPY 1 dye. nih.gov This shift is attributed to the strong electron-accepting character of the introduced dinitrobenzenesulfonyl (DNBS) group. nih.gov

More dramatically, the fluorogenic response is observed as a significant quenching of the dye's natural fluorescence. The introduction of the 3,4-dinitrobenzenesulfonyl moiety effectively turns the fluorescent BODIPY into a virtually non-fluorescent probe via a photo-induced electron transfer mechanism. nih.gov The reaction with an analyte like GSH would cleave the DNBS group, releasing the original fluorophore and causing a "turn-on" fluorescence signal, which forms the basis of detection. This activation and the resulting emission can be monitored in real-time to quantify the analyte's concentration.

Characterizing the photophysical properties of a probe and its precursor is crucial for understanding its performance. Key parameters include the Stokes shift (the difference between the maximum absorption and emission wavelengths) and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process.

In the case of the BODIPY probe functionalized with this compound, these properties were quantified to demonstrate the effectiveness of the quenching group. nih.gov The parent fluorophore, BODIPY 1, was found to be highly fluorescent with a quantum yield (ΦF) of 0.319 when measured relative to a zinc (II) phthalocyanine (B1677752) standard. nih.gov However, after modification with this compound to form the probe BODIPY 2, the quantum yield was drastically reduced to 0.081. nih.gov This demonstrates that the DNBS group serves as an efficient quencher, making the probe suitable for "turn-on" sensing applications where a large signal enhancement is desired upon analyte detection. nih.gov

The Stokes shift is another important characteristic, with larger shifts being generally desirable for probes to minimize self-absorption and improve signal-to-noise ratios. While the parent BODIPY 1 has a maximum absorption at approximately 673 nm and an emission maximum around 700-710 nm, the key photophysical change upon introduction of the 3,4-dinitrobenzenesulfonyl group is not in the Stokes shift itself, but in the dramatic quenching of the emission intensity. nih.gov

The following table summarizes the key photophysical data for the BODIPY fluorophore before and after modification with this compound.

| Compound | Maximum Absorption (λmax) | Fluorescence Quantum Yield (ΦF) |

| BODIPY 1 | ~673 nm | 0.319 |

| BODIPY 2 | 683 nm | 0.081 |

Data sourced from a study on a dual-activated nano-prodrug for cancer therapy. nih.gov

This characterization confirms the role of the 3,4-dinitrobenzenesulfonyl group as a modulator of the fluorophore's properties, enabling its use in the design of advanced, activatable chemical probes.

Q & A

What are the critical physical and chemical properties of 3,4-dinitrobenzenesulfonyl chloride that influence its handling and reactivity in synthetic workflows?

Answer:

this compound (CAS 1656-44-6) has a molecular formula of C₆H₃ClN₂O₆S and a molecular weight of 266.616 g/mol . Key physical properties include a melting point of 101–103°C , a boiling point of 418.1±35.0°C at 760 mmHg, and a density of 1.8±0.1 g/cm³ . Its reactivity as a sulfonylation agent is enhanced by the electron-withdrawing nitro groups, which activate the sulfonyl chloride group. However, its hazardous nature (GHS05: corrosive; GHS08: health hazard) necessitates strict safety protocols, including the use of gloves, goggles, and ventilation .

How can researchers mitigate explosion risks during solvent removal in reactions involving this compound?

Answer:

Evidence suggests that residual sulfenyl chloride impurities or improper solvent evaporation (e.g., using tetrachloroethylene) can lead to explosive decomposition . To mitigate risks:

- Avoid high-boiling solvents like tetrachloroethylene; opt for dichloromethane (DCM) or similar volatile solvents.

- Monitor reaction progress using TLC to ensure complete conversion and minimize unstable intermediates.

- Purify under controlled vacuum with low heating (<40°C) and avoid over-concentration of residues .

What methodological strategies enhance the efficiency of sulfonylation reactions using this compound?

Answer:

Optimized sulfonylation involves:

- Base selection : Use DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts and maintain reaction pH.

- Solvent choice : DCM or THF ensures solubility and minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to substrate prevents excess reagent accumulation.

For example, coupling with 1,8-naphthalimide derivatives achieved 45–60% yields via column chromatography (silica gel, hexane/ethyl acetate) .

How can this compound be applied to design fluorescent probes for biothiol detection?

Answer:

The compound’s electrophilic sulfonyl group reacts selectively with thiols (-SH) in biothiols (e.g., glutathione). Methodological steps include:

Functionalization : Covalently attach the sulfonyl chloride to carbon dots (g-CDs) or fluorophores (e.g., 1,8-naphthalimide) via nucleophilic substitution.

Quenching mechanism : The electron-deficient nitro groups quench fluorescence until thiol cleavage restores emission.

Validation : Use two-photon microscopy (ex/em: 407/505 nm) for live-cell imaging, confirming lysosomal thiol detection with minimal phototoxicity .

What analytical techniques are recommended for characterizing and purifying derivatives of this compound?

Answer:

- TLC monitoring : Use silica plates with UV visualization (Rf ~0.3–0.5 in hexane/ethyl acetate).

- Column chromatography : Purify sulfonate esters using silica gel (60–120 mesh) with gradient elution.

- Spectroscopic validation : Confirm structures via H NMR (δ 8.5–9.0 ppm for aromatic protons) and HRMS (M+Na peaks ~289–291 m/z) .

How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

Answer:

The meta- and para- nitro groups create a strong electron-deficient aromatic ring, polarizing the S-Cl bond and enhancing electrophilicity. This facilitates nucleophilic attack by amines, alcohols, or thiols. Computational studies (e.g., DFT) can predict reactivity trends, showing higher activation at the sulfonyl chloride site compared to non-nitro analogs .

What are the key differences in handling this compound compared to non-nitro-substituted sulfonyl chlorides?

Answer:

- Stability : Nitro groups increase thermal instability; store at 2–8°C in airtight containers.

- Reactivity : Higher electrophilicity necessitates shorter reaction times (<6 hours) to avoid decomposition.

- Safety : Requires stricter PPE (acid-resistant gloves, face shields) due to corrosive and mutagenic hazards .

How can researchers resolve contradictions in reported melting points or reaction yields for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Purity : Use ≥98% pure reagent (verified via HPLC) to ensure reproducibility.

- Crystallization conditions : Recrystallize derivatives from ethanol/water (1:1) to standardize melting points.

- Moisture control : Anhydrous DCM and molecular sieves prevent hydrolysis to sulfonic acids .

What advanced applications leverage the unique properties of this compound in chemical biology?

Answer:

- Activity-based protein profiling (ABPP) : Tag cysteine residues in enzymes via sulfonylation, enabling proteome-wide thiol mapping.

- Drug delivery systems : Conjugate sulfonate esters to nanoparticles for controlled release in acidic lysosomal environments .

How can computational modeling aid in predicting the reactivity of this compound with biomolecules?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.